4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8/c1-31-18-3-5-20-17(11-27(29)36-25(20)12-18)14-34-19-4-6-21-24(13-19)35-15-22(28(21)30)16-2-7-23-26(10-16)33-9-8-32-23/h2-7,10-13,15H,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFQXQVFBQHPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one involves multiple steps. The synthetic route typically starts with the preparation of the chromen and dihydrobenzo[dioxin] intermediates. These intermediates are then coupled through a series of reactions, including esterification and cyclization, under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and hydroxyl groups, using reagents like alkyl halides or sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it features a chromenone backbone with additional functional groups that enhance its biological activity. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety contributes to its structural complexity and potential reactivity.
Anticancer Activity
Research indicates that derivatives of chromenone compounds exhibit promising anticancer properties. For instance, a study demonstrated that similar chromenone compounds showed significant inhibition of cell proliferation in various cancer cell lines, including colon cancer cells (HCT116) . The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
Antioxidant Properties
The antioxidant capacity of flavonoids and their derivatives is well-documented. The compound's structure suggests it may scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. Studies have shown that flavonoid-like structures can enhance cellular defense mechanisms against oxidative damage .
Anti-inflammatory Effects
Compounds with chromenone structures have been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related studies, suggesting that this compound could be beneficial in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves several steps that typically include the reaction of chromenone derivatives with benzo[d]dioxin moieties. The synthetic pathway often employs techniques such as refluxing with appropriate reagents to achieve the desired product purity and yield .
Table: Summary of Synthesis Techniques
Case Study 1: Anticancer Efficacy
In a controlled study, the anticancer efficacy of a related chromenone was assessed using clonogenic assays on HCT116 cells. Results indicated that treatment led to a dose-dependent reduction in colony formation, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antioxidant Activity Assessment
A comparative study evaluated the antioxidant activity of various flavonoid derivatives using DPPH radical scavenging assays. The results showed that compounds similar to 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of oxidative stress-mediated cell apoptosis and modulation of signaling pathways such as the Wnt/β-catenin pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its dual chromenone-coumarin architecture. Below is a comparative analysis with structurally related analogs:
Key Observations:
Substituent Effects :
- Methoxy vs. Hydroxy/Isopropoxy : The target compound’s 7-methoxy group balances lipophilicity and electron-donating effects, contrasting with the polar hydroxy group in and the bulky isopropoxy in .
- Benzodioxin Linkage : Shared with , and 6, this group likely enhances π-π stacking interactions in biological targets .
- Oxymethyl Bridge : Unique to the target compound, this linker may influence conformational flexibility and binding kinetics.
Synthetic Approaches :
- Analogs in , and 6 were synthesized via Ullmann coupling or nucleophilic substitution, while coumarin derivatives (e.g., ) used Claisen-Schmidt condensations . The target compound’s synthesis likely involves similar methodologies, though specifics are unavailable.
Biological and Spectral Data: Anti-proliferative activity is noted for benzodioxin-chromenone hybrids (), but the target compound lacks direct testing . Spectral characterization (e.g., $ ^1H $-NMR in ) confirms substituent positions in analogs, a critical step for structural validation .
Biological Activity
The compound 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one is a complex flavonoid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, anti-cancer, and other pharmacological effects based on diverse research findings.
Structure and Properties
The molecular structure of the compound is characterized by a chromenone framework with various substituents that enhance its biological activity. The presence of the dihydrobenzo[b][1,4]dioxin moiety is particularly significant as it may contribute to the compound's interaction with biological targets.
1. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of similar flavonoid compounds has been assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.
The antioxidant activity is often attributed to the presence of hydroxyl groups in the flavonoid structure, which can scavenge free radicals effectively.
2. Anti-Cancer Activity
The anti-cancer potential of this compound has been demonstrated in various studies. For instance, related flavonoids have shown significant cytotoxicity against human cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms that require further elucidation.
3. Pharmacological Effects
In addition to antioxidant and anti-cancer activities, flavonoids like this compound have been studied for their anti-inflammatory and neuroprotective effects. The structure-activity relationship indicates that modifications in the chromenone ring can enhance these activities:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | TBD |
| Neuroprotective | Protection against oxidative damage in neuronal cells | TBD |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Study on HCT116 Cells : A study demonstrated that derivatives of chromenone exhibited significant inhibition of growth in HCT116 cells, suggesting a promising avenue for colon cancer treatment.
- Neuroprotective Effects : Research indicated that flavonoid compounds could protect neuronal cells from oxidative stress-induced damage, making them candidates for neurodegenerative disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
